molecular formula C25H23Cl2N3O3 B2424414 1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1023504-62-2

1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2424414
CAS RN: 1023504-62-2
M. Wt: 484.38
InChI Key: NYUHLSQASPECAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a urea group attached to two phenyl rings, one of which is dichlorinated and the other is substituted with a dimethoxy-dihydroisoquinoline group.

Scientific Research Applications

  • Antimicrobial Activities :

    • The compound "2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones" shows significant antimicrobial activity, highlighting the potential of dichlorophenyl-based compounds in this field (Patel & Shaikh, 2011).
  • Cancer Research :

    • Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the query compound, are potent inhibitors of mutant and wild type BRAF kinase, showing potential in cancer treatment (Holladay et al., 2011).
  • Corrosion Inhibition :

    • 1,3,5-Triazinyl urea derivatives demonstrate efficient inhibition against mild steel corrosion in acidic solutions, indicating the application of similar compounds in corrosion protection (Mistry et al., 2011).
  • Material Science :

    • Urea derivatives show an accelerating effect on the epoxy/dicyandiamide system, suggesting their utility in enhancing adhesive properties of certain materials (Wu Fei, 2013).
  • Synthetic Methodology :

    • A new method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons has been developed, demonstrating the versatility of compounds structurally related to the query compound in synthetic organic chemistry (Mujde et al., 2011).

Future Directions

Further investigation into the possible medicinal applications of this compound is warranted in the future . This could include exploring its potential biological activity and toxicity, as well as its contractile activity .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3/c1-32-22-13-16-10-11-28-21(18(16)14-23(22)33-2)12-15-6-8-17(9-7-15)29-25(31)30-20-5-3-4-19(26)24(20)27/h3-9,13-14H,10-12H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUHLSQASPECAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C(=CC=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

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